[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea
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Overview
Description
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea typically involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . The reaction is carried out under Eschenmoser coupling conditions, which are known for their feasibility and scalability . The yields of the products vary from 70% to 97%, surpassing those obtained by other published methods .
Industrial Production Methods
The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea involves its ability to donate hydrogen to free radicals, thereby exhibiting antioxidant properties . It also acts as a hydrogen bond donor, facilitating various catalytic reactions . The molecular targets and pathways involved include DNA gyrase B and human peroxiredoxin 5 .
Comparison with Similar Compounds
Similar Compounds
Thioacetazone: Known for its antibacterial properties.
Enzalutamide: Used as an anti-cancer agent.
Thiocarlide: Exhibits antimicrobial activities.
Uniqueness
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea is unique due to its high yields in synthesis, significant biological activities, and versatility in various scientific applications .
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1-benzyl-2-hydroxyindol-3-yl)iminothiourea |
InChI |
InChI=1S/C16H14N4OS/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22) |
InChI Key |
KQFHBNWGAOWPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=S)N |
Origin of Product |
United States |
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